molecular formula C11H19F2NO5 B6619158 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate CAS No. 1807916-70-6

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

Cat. No. B6619158
CAS RN: 1807916-70-6
M. Wt: 283.27 g/mol
InChI Key: JJRIXCNNEPCVPN-ZETCQYMHSA-N
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Description

The compound “methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate” is an organic compound. It contains a methyl ester group (-COOCH3), a tert-butoxycarbonyl (Boc) protected amino group (-NH-C(=O)-OC(CH3)3), and a difluoromethoxy group (-OCHF2). The (2S)-4- in the name indicates the stereochemistry and position of the substituents on the butanoate backbone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester, amide, and ether (specifically, a fluoroether) functional groups. These groups would influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Peptide Synthesis and Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. By attaching the Boc group to the amino terminus, chemists can selectively deprotect and elongate the peptide chain. The stability of the Boc group under mild conditions allows for efficient peptide assembly. Researchers often employ Boc chemistry in solid-phase peptide synthesis (SPPS) and combinatorial chemistry .

Medicinal Chemistry and Drug Development

The Boc-protected amino acids serve as building blocks for drug discovery. Researchers modify these amino acids to create novel compounds with potential therapeutic applications. The Boc group ensures stability during synthetic steps, allowing for the introduction of diverse functional groups. Medicinal chemists use Boc derivatives to design new drugs, especially in the development of peptide-based pharmaceuticals .

Protein Engineering and Site-Specific Labeling

In protein engineering, Boc chemistry plays a role in site-specific labeling and modification. By incorporating Boc-protected amino acids into proteins, researchers can introduce specific functionalities (e.g., fluorophores, affinity tags) at desired locations. This technique aids in studying protein function, interactions, and localization .

Solid-Phase Synthesis of Oligonucleotides

Although primarily associated with peptides, Boc chemistry also finds applications in oligonucleotide synthesis. Solid-phase synthesis of DNA or RNA fragments benefits from Boc protection. Researchers use Boc-protected nucleoside phosphoramidites to build custom oligonucleotides for gene editing, diagnostics, and other biotechnological purposes .

Materials Science and Surface Modification

Boc-protected compounds have been explored for surface modification and functionalization. By attaching Boc groups to surfaces (e.g., nanoparticles, polymers), researchers can control surface properties, enhance stability, and introduce specific functionalities. Applications include drug delivery systems, sensors, and catalysis .

Boc as a Protecting Group in Organic Synthesis

Beyond amino acids, Boc serves as a versatile protecting group for other functional groups (e.g., alcohols, amines). Chemists use Boc protection to prevent unwanted reactions during complex organic syntheses. Its compatibility with various reaction conditions makes it valuable in total synthesis and natural product chemistry .

Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its intended application. If it’s a pharmaceutical intermediate, for example, future work might involve optimizing its synthesis, studying its metabolism, or testing its efficacy in clinical trials .

properties

IUPAC Name

methyl (2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIXCNNEPCVPN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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